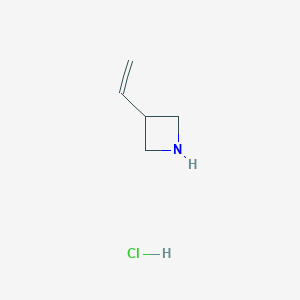

3-Ethenylazetidine hydrochloride

説明

3-Ethenylazetidine hydrochloride is a hydrochloride salt of an azetidine derivative featuring an ethenyl (vinyl) substituent at the 3-position of the four-membered azetidine ring. Azetidine derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, which influences bioavailability and receptor interactions . The ethenyl group may enhance reactivity or serve as a synthetic handle for further functionalization, distinguishing it from other azetidine-based hydrochlorides.

特性

分子式 |

C5H10ClN |

|---|---|

分子量 |

119.59 g/mol |

IUPAC名 |

3-ethenylazetidine;hydrochloride |

InChI |

InChI=1S/C5H9N.ClH/c1-2-5-3-6-4-5;/h2,5-6H,1,3-4H2;1H |

InChIキー |

DVRSOCLQCCJNKU-UHFFFAOYSA-N |

正規SMILES |

C=CC1CNC1.Cl |

製品の起源 |

United States |

準備方法

Synthetic Scheme

Step 1: Formation of N-substituted azetidine intermediate

Primary arylmethylamines react with haloalkyl intermediates in the presence of water, a non-nucleophilic base, and an organic solvent at elevated temperatures (85–150 °C, optimally 95–105 °C). This promotes cyclization to azetidine intermediates with minimal polymerization or side reactions.

Step 2: Hydrogenolysis

The N-substituted azetidine intermediate is dissolved in a protic solvent such as methanol and treated with mineral acids (hydrochloric acid preferred) and palladium catalysts (e.g., palladium on charcoal). Hydrogen gas is applied at pressures of 20–150 psi and temperatures of 20–150 °C for 1–3 hours to remove protecting groups and yield the azetidine hydrochloride salt.

Key Parameters and Notes

| Parameter | Details |

|---|---|

| Solvent | Methanol (protic), or butanol-water mix |

| Catalyst | Palladium on charcoal or palladium hydroxide on carbon |

| Temperature | 40–80 °C for hydrogenolysis |

| Pressure | 40–80 psi hydrogen gas |

| Reaction Time | 1–3 hours |

| Base for cyclization | Non-nucleophilic base (e.g., triethylamine) |

| Cyclization temperature | 95–105 °C |

This method achieves high yields and purity with controlled reaction conditions and is adaptable to various azetidine derivatives.

Method 2: Epichlorohydrin and Benzylamine Route for 3-Hydroxyazetidine Hydrochloride (Adapted for Ethenyl Substituent)

Synthetic Route

Step 1: Ring Opening

Benzylamine is dissolved in water at 0–5 °C, and epichlorohydrin (1.3 equivalents) is slowly added to open the epoxide ring, forming an intermediate amino alcohol.

Step 2: Cyclization

The intermediate is dissolved in acetonitrile, sodium carbonate (1.5 equivalents) is added, and the mixture is refluxed for 12 hours to close the azetidine ring, yielding 1-benzyl-3-hydroxyazetidine.

Step 3: Hydrogenation and Salt Formation

The compound is dissolved in methanol, hydrochloric acid (4 mol/L, 1 equivalent) and palladium on carbon are added, and the mixture is hydrogenated for 8 hours. After filtration and solvent removal, 3-hydroxyazetidine hydrochloride is obtained as a white solid.

Yield and Purity Data

| Step | Purity (%) | Yield (%) |

|---|---|---|

| Intermediate (Step 1) | >96 | 89 |

| 1-Benzyl-3-hydroxyazetidine (Step 2) | >95 | 86 |

| Final 3-Hydroxyazetidine Hydrochloride (Step 3) | >98 | 90 |

Advantages

- Short production time (approx. 2 days)

- High yield and purity at each step

- Low energy consumption

- Use of relatively inexpensive starting materials (benzylamine vs. benzhydrylamine)

This method is industrially viable and can be adapted for related azetidine derivatives with modifications for the ethenyl substituent.

Method 3: Cyclization, Acetylation, and Deacetylation Using tert-Butylamine and Epichlorohydrin

Synthetic Steps

-

tert-Butylamine and epichlorohydrin react in isopropanol under nitrogen at room temperature for 24–48 hours. Sodium bicarbonate is added, and the mixture is refluxed for 3–6 hours. The product N-tert-butyl-3-hydroxyazetidine is isolated.

-

The intermediate is reacted with acetic anhydride (5 times volume) and zinc chloride or zinc bromide catalyst at 120–140 °C for 3–10 hours to form N-acetyl-3-acetoxyazetidine.

-

The acetylated intermediate is refluxed in 1–30% hydrochloric acid aqueous solution for 4–10 hours. After solvent removal and recrystallization from methanol and ethyl acetate, 3-hydroxyazetidine hydrochloride is obtained.

Yield and Purity

- Cyclization yield: ~70%, purity 99%

- Acetylation yield: ~70%, purity 99.5%

- Overall yield of three steps: approx. 30%

Notes

- This method addresses issues of raw material cost and purification difficulty.

- The use of tert-butylamine and stepwise acetylation/deacetylation improves product purity.

- The total yield is lower compared to Method 2 but may be suitable for specific synthetic needs.

Method 4: Cyclization of Aminoalcohols Using Triethylamine and Phase Transfer Catalysts

Reaction Conditions

- Aminoalcohol precursors are cyclized in triethylamine solution at elevated temperatures (50–150 °C, preferably reflux).

- Triethylamine acts as a base to remove hydrogen halide byproducts, precipitating amine hydrohalide salts and facilitating purification.

- Phase transfer catalysts such as tetrabutylammonium iodide (0.1–1.6 mol%) accelerate cyclization.

Summary Table of Preparation Methods

| Method | Key Starting Materials | Key Steps | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Primary arylmethylamine, haloalkyl | Cyclization, hydrogenolysis | 85–150 °C cyclization; 40–80 °C hydrogenolysis, Pd/C catalyst | High | High | Uses Pd catalysts, protic solvents |

| 2 | Benzylamine, epichlorohydrin | Ring opening, cyclization, hydrogenation | 0–5 °C ring opening; reflux cyclization; 8 h hydrogenation | 86–90 | >95 | Industrially favorable, short production |

| 3 | tert-Butylamine, epichlorohydrin | Cyclization, acetylation, deacetylation | Room temp cyclization; 120–140 °C acetylation; reflux deacetylation | ~30 | ~99 | Multi-step, higher purity, lower overall yield |

| 4 | Aminoalcohol, triethylamine | Cyclization with phase transfer catalyst | 50–150 °C, triethylamine base, PTC catalyst | Moderate | High | Effective cyclization, phase transfer catalyst needed |

化学反応の分析

Types of Reactions

3-Ethenylazetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

科学的研究の応用

3-Ethenylazetidine hydrochloride has several applications in scientific research:

作用機序

The mechanism of action of 3-Ethenylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Structural and Physicochemical Properties

The following table compares 3-Ethenylazetidine hydrochloride with structurally related azetidine and aromatic hydrochlorides, based on substituent type, molecular weight, and similarity indices derived from structural analyses:

Key Observations :

- Similarity Indices : Compounds like 3-Ethynylaniline hydrochloride (similarity 0.91) score highly due to unsaturated bonds (ethynyl vs. ethenyl), though their core structures differ (aromatic vs. azetidine) .

- Molecular Weight: Azetidin-3-ol hydrochloride (109.55 g/mol) is lighter than analogs with bulkier substituents, such as (3-Methylazetidin-3-yl)methanol HCl (137.61 g/mol) .

Analytical and Pharmacological Data

Analytical methods for related compounds provide benchmarks for comparison:

- HPLC Analysis : Methods validated for amitriptyline hydrochloride (Table 8, ) and ranitidine hydrochloride (Table 3, ) demonstrate retention times and detection limits applicable to azetidine derivatives.

- Spectrophotometry : Hydroxyzine hydrochloride and ephedrine hydrochloride were resolved using derivative ratio spectra, a technique adaptable to ethenyl-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。